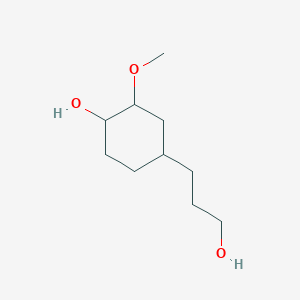

4-(3-Hydroxypropyl)-2-methoxycyclohexanol

Description

Properties

Molecular Formula |

C10H20O3 |

|---|---|

Molecular Weight |

188.26 g/mol |

IUPAC Name |

4-(3-hydroxypropyl)-2-methoxycyclohexan-1-ol |

InChI |

InChI=1S/C10H20O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h8-12H,2-7H2,1H3 |

InChI Key |

RRVBALAMNRWQRS-UHFFFAOYSA-N |

Canonical SMILES |

COC1CC(CCC1O)CCCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 3 Hydroxypropyl 2 Methoxycyclohexanol

Catalytic Hydrogenation and Reductive Conversion Pathways

Catalytic hydrogenation is a primary route for the transformation of aromatic compounds derived from biomass into their saturated alicyclic counterparts. This process involves the addition of hydrogen across the aromatic ring and the potential reduction of other functional groups, typically under pressure and in the presence of a catalyst.

Pathways from Lignin-Derived Monomers (e.g., Dihydroconiferyl Alcohol Analogues)

The most direct precursor to 4-(3-Hydroxypropyl)-2-methoxycyclohexanol from lignin (B12514952) is Dihydroconiferyl alcohol, also known as 4-(3-hydroxypropyl)-2-methoxyphenol. nih.govchemspider.com Lignin itself is a complex polymer composed of methoxylated p-hydroxycinnamyl alcohol building blocks. researchgate.net Through depolymerization processes, which can include methods like hydrogenolysis, lignin can be broken down into these monomeric aromatic compounds. researchgate.netacs.orgresearchgate.net

The conversion of Dihydroconiferyl alcohol to the target compound, this compound, is achieved through the hydrogenation of the benzene (B151609) ring. This reaction specifically targets the aromatic system while aiming to preserve the existing hydroxyl and methoxy (B1213986) functional groups. The general pathway involves the direct saturation of the aromatic ring without cleavage of the C-O bonds of the methoxy or hydroxyl groups.

Catalytic Systems and Heterogeneous Catalyst Design (e.g., Noble Metals, Raney Nickel, Ni/SiO2-Al2O3)

The choice of catalyst is critical for achieving high efficiency and selectivity in the hydrogenation of lignin-derived monomers. Heterogeneous catalysts are preferred due to their ease of separation from the reaction mixture and potential for reuse. nih.gov

Noble Metal Catalysts: Noble metals such as Platinum (Pt), Palladium (Pd), Rhodium (Rh), and Ruthenium (Ru) are highly active for the hydrogenation of aromatic rings. acs.orgnih.gov These catalysts, often supported on materials like carbon, alumina (B75360) (Al2O3), or silica (B1680970) (SiO2), can effectively catalyze the conversion of Dihydroconiferyl alcohol under relatively mild conditions. For instance, Ru-based catalysts have shown high activity in the depolymerization and subsequent hydrogenation of lignin-related compounds. researchgate.net

Raney Nickel: Raney Nickel is a cost-effective and widely used catalyst for various hydrogenation reactions, including the processing of lignin. acs.orgrsc.org It has demonstrated effectiveness in the hydrogenation of phenolic compounds derived from bio-oil. rsc.org Its high surface area and catalytic activity make it a suitable candidate for the saturation of the aromatic ring in Dihydroconiferyl alcohol.

Ni/SiO2-Al2O3 Catalysts: Nickel catalysts supported on mixed oxides like silica-alumina (SiO2-Al2O3) have been investigated for hydrodeoxygenation (HDO) and hydrogenation reactions. rsc.orgresearchgate.net The support material plays a crucial role; for example, adding silica to an alumina support can modify the dispersion of nickel and influence the catalyst's activity. researchgate.net While often used for HDO, by tuning reaction conditions, these catalysts can also be directed towards selective ring hydrogenation. The interaction between nickel and the support can prevent the sintering of metal particles, leading to improved stability and activity. doaj.org

| Catalyst System | Support Material | Key Advantages | Relevant Applications |

| Noble Metals (Pt, Pd, Ru) | Carbon, Alumina, Silica | High activity under mild conditions | Hydrogenation of various aromatic compounds acs.orgnih.gov |

| Raney Nickel | None (Sponge-like alloy) | Cost-effective, high surface area | Hydrogenation of lignin and bio-oil phenols acs.orgrsc.org |

| Ni/SiO2-Al2O3 | Silica-Alumina | Good stability, tunable properties | Hydrodeoxygenation and hydrogenation of lignin model compounds rsc.orgresearchgate.net |

Solvent Effects and Process Optimization in Hydrodeoxygenation Reactions

The choice of solvent can significantly impact the outcome of catalytic hydrogenation and hydrodeoxygenation (HDO) reactions. Solvents can influence substrate solubility, catalyst activity, and product selectivity. In some cases, the solvent itself can act as a hydrogen donor in catalytic transfer hydrogenation processes. designer-drug.com

Aliphatic alcohols are common solvents for hydrogenation, but they can sometimes lead to catalyst deactivation through decomposition on the metal surface, forming adsorbed species like carbon monoxide that poison the catalyst. researchgate.net The presence of an aromatic functionality in the substrate is often crucial for the HDO reaction to proceed. nih.gov For the synthesis of this compound, non-reactive solvents like alkanes (e.g., cyclohexane) or ethers (e.g., tetrahydrofuran) might be preferred to minimize side reactions, although this can affect substrate solubility. nih.gov

Process optimization involves carefully controlling parameters such as temperature, pressure, and reaction time to maximize the yield of the desired product while minimizing energy consumption and by-product formation. For instance, lower temperatures generally favor the preservation of hydroxyl groups, which is critical for the synthesis of this compound.

Electrochemical Synthesis and Related Redox Transformations

Electrosynthesis offers a green and highly controllable alternative to traditional thermocatalytic methods. gre.ac.uk It uses electrical energy to drive redox reactions, often under mild conditions of temperature and pressure, and avoids the need for chemical oxidants or reductants. gre.ac.uknih.gov

The electrochemical synthesis of this compound would involve the reduction of the aromatic ring of Dihydroconiferyl alcohol at a cathode. This process relies on the direct electron transfer from the electrode surface to the substrate, or an indirect transfer via a mediator. gre.ac.uk

The reduction of a phenolic compound like Dihydroconiferyl alcohol to its corresponding cyclohexanol (B46403) derivative is an electrocatalytic hydrogenation (ECH) process. acs.org This can be achieved on various electrode materials. Metals with low hydrogen overvoltages, such as Ni, Pt, and Pd, can efficiently generate adsorbed hydrogen atoms on their surface, which then hydrogenate the co-adsorbed organic substrate, mimicking catalytic hydrogenation. designer-drug.com

For example, studies on the electrochemical reduction of cyclohexanone (B45756) to cyclohexanol have demonstrated high conversion ratios using specialized electrodes like hydrophobic metal-poly(tetrafluoroethylene) composites. researchgate.net While this is the reduction of a ketone to an alcohol, the principles of electrocatalytic hydrogenation are transferable. The regeneration of cofactors like NADH, essential for enzymatic reductions, can also be achieved electrochemically, opening pathways for bio-electrochemical synthesis. researchgate.net

The development of efficient and selective electrocatalysts is key to advancing this methodology for complex molecules like this compound. The challenge lies in achieving complete saturation of the aromatic ring without causing unwanted side reactions, such as the cleavage of the methoxy group or the reduction of the primary alcohol.

Mechanistic Insights into the Formation and Transformation of 4 3 Hydroxypropyl 2 Methoxycyclohexanol

Reaction Kinetic Studies and Rate-Limiting Steps in Catalytic Processes

The synthesis of substituted cyclohexanols often involves the hydrodeoxygenation (HDO) of guaiacol (B22219) and related compounds over various metal catalysts. Kinetic studies of these processes reveal complex reaction networks where the rates of different steps significantly influence the final product distribution.

The HDO of guaiacol can proceed through several initial pathways, including demethoxylation to form phenol (B47542), demethylation to produce catechol, and dehydroxylation to yield anisole. researchgate.net Subsequent hydrogenation of the aromatic ring leads to the formation of cyclohexanol (B46403) derivatives. The reaction rates and activation energies for these transformations are highly dependent on the catalyst and reaction conditions. For instance, in the HDO of guaiacol over a Pt/C catalyst, rate constants and activation energies have been determined for each sub-reaction in the network. acs.org

A formal kinetic model for the initial stage of guaiacol HDO suggests a first-order reaction with respect to both guaiacol and hydrogen. researchgate.net This model also considers catalyst deactivation, which can be a significant factor in these reactions due to the formation of coke and the competitive adsorption of intermediate products on the active sites of the catalyst. researchgate.net

The table below presents kinetic parameters for the hydrodeoxygenation of guaiacol, which provides a basis for understanding the formation of related cyclohexanol derivatives.

| Reaction Step | Catalyst | Temperature Range (°C) | Activation Energy (Ea) (kJ/mol) | Reference |

| Guaiacol Conversion | Pt/C | 275-325 | Varies for sub-reactions | acs.org |

| Guaiacol HDO | Ni-Cu/SiO2-ZrO2-La2O3 | 280-360 | Not explicitly stated | researchgate.net |

| Guaiacol Hydrogenation | Pd/TiO2 | ~100 | Not explicitly stated | researchgate.net |

Note: The specific kinetic data for the formation of 4-(3-Hydroxypropyl)-2-methoxycyclohexanol is not available in the reviewed literature; the data presented is for the related process of guaiacol hydrodeoxygenation.

Stereoselective Formation and Isomer Distribution Analysis (e.g., cis/trans configurations)

The stereochemistry of the final cyclohexanol product, including the cis/trans configuration of the substituents, is a critical aspect of its synthesis. The stereoselective formation of substituted cyclohexanones and their subsequent reduction to cyclohexanols are key steps in determining the final isomer distribution. beilstein-journals.org

The synthesis of highly functionalized cyclohexanones can be achieved with complete diastereoselectivity in many cases through cascade Michael reactions. beilstein-journals.org For instance, the reaction between curcumins and arylidenemalonates can yield cyclohexanones where the relative stereochemistry of the substituents is well-defined. beilstein-journals.org X-ray analysis of resulting compounds has confirmed the trans relationship between certain substituent groups on the cyclohexane (B81311) ring. beilstein-journals.org

The reduction of a substituted cyclohexanone (B45756) to the corresponding cyclohexanol introduces another stereocenter. The facial selectivity of this reduction step, influenced by the catalyst and existing stereocenters on the ring, will dictate the cis/trans relationship between the newly formed hydroxyl group and the other substituents. While direct studies on this compound are scarce, the principles of stereoselective synthesis of other substituted cyclohexanols, such as 1-substituted homotropanones, highlight the importance of chiral auxiliaries and stereocontrolled reaction pathways in achieving high diastereoselectivity. mdpi.com

The table below summarizes the stereochemical outcomes in the synthesis of related cyclic compounds.

| Reaction Type | Reactants | Catalyst/Reagent | Key Stereochemical Outcome | Reference |

| Cascade Michael Reaction | Curcumins, Arylidenemalonates | TBAB, aq. KOH | Complete diastereoselectivity (mostly trans) | beilstein-journals.org |

| Intramolecular Mannich Cyclization | N-tert-butanesulfinyl keto aldimine, β-keto acid | L-proline | Stereospecific formation of bicyclic systems | mdpi.com |

| Vinylogous Mukaiyama–Michael Reaction | 2-silyloxyfuran, Chalcones | Chiral Sc(III)-N,N'-dioxide complex | Excellent diastereoselectivities (>99:1 dr) | rsc.org |

Investigation of Competing Reactions and Product Selectivity

In the catalytic hydrogenation of guaiacol derivatives to produce compounds like this compound, a multitude of competing reactions occur, significantly impacting product selectivity. The primary competing pathways in guaiacol HDO are demethoxylation, demethylation, and dehydroxylation. researchgate.netfrontiersin.org

The choice of catalyst plays a pivotal role in directing the reaction towards a desired product. For example, over a Pt/C catalyst, the main liquid phase products from guaiacol HDO were identified as phenol, catechol, and cyclopentanone (B42830). acs.org The formation of cyclopentanone involves a proposed pathway supported by density functional theory (DFT) calculations. acs.org Theoretical investigations on a Pt(111) catalyst suggest that catechol is the preferred product at 573 K, with deoxygenation to phenol or benzene (B151609) being significantly slower. acs.org

Furthermore, the hydrogenation of the aromatic ring itself can lead to various products. In the hydrogenation of guaiacol over a Ni/γ-Al2O3 catalyst, products included cyclohexanol and cyclohexanone, indicating a high degree of hydrogenation alongside the loss of the methoxy (B1213986) group. nih.govnih.gov The selectivity towards different products is also influenced by the reaction conditions, such as temperature and hydrogen pressure. researchgate.net For instance, studies on Pd/TiO2 catalysts for the selective hydrogenation of guaiacol to 2-methoxycyclohexanone (B1203222) have been conducted, highlighting the challenge in achieving high selectivity for a specific cyclohexanone derivative. researchgate.netrsc.org

The following table outlines the major products observed in competing reactions during the hydrogenation of guaiacol.

| Catalyst | Major Products | Observations | Reference |

| Pt/C | Phenol, Catechol, Cyclopentanone | Cyclopentanone formation via a proposed pathway. | acs.org |

| Pt(111) (Theoretical) | Catechol | Deoxygenation to phenol or benzene is much slower. | acs.org |

| Ni/γ-Al2O3 | Cyclohexanol, Cyclohexanone | High degree of hydrogenation and loss of methoxy group. | nih.govnih.gov |

| Pd/TiO2 | 2-Methoxycyclohexanone | Selective hydrogenation is challenging. | researchgate.netrsc.org |

Advanced Analytical and Spectroscopic Characterization of 4 3 Hydroxypropyl 2 Methoxycyclohexanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, 2D-HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4-(3-Hydroxypropyl)-2-methoxycyclohexanol, both one-dimensional (¹H-NMR) and two-dimensional (2D-NMR) experiments, such as Heteronuclear Single Quantum Coherence (HSQC), are invaluable.

¹H-NMR Spectroscopy is used to identify the types and connectivity of protons in the molecule. The spectrum of this compound would be expected to show distinct signals for the protons of the hydroxypropyl group, the methoxy (B1213986) group, and the cyclohexyl ring. The chemical shifts are influenced by the electronegativity of adjacent atoms and the stereochemistry of the ring. For instance, the proton on the carbon bearing the methoxy group (CH-OCH₃) would likely appear as a multiplet in the range of 3.2-3.5 ppm. The protons of the methylene (B1212753) groups in the hydroxypropyl side chain would exhibit characteristic multiplets, with the CH₂-OH protons being the most deshielded of the chain. The hydroxyl protons (-OH) would typically present as broad singlets, and their chemical shift can be concentration and solvent-dependent. The addition of D₂O would lead to the disappearance of the -OH signals, confirming their assignment. libretexts.org

2D-HSQC Spectroscopy correlates proton signals with their directly attached carbon atoms, providing unambiguous C-H bond information. This is particularly useful for assigning the complex and often overlapping signals of the cyclohexyl ring. By correlating the ¹H and ¹³C chemical shifts, a detailed map of the molecule's carbon skeleton can be constructed. For instance, the HSQC spectrum would clearly link the methoxy protons to the methoxy carbon and the various methylene protons of the cyclohexyl ring to their corresponding carbon signals.

Illustrative ¹H-NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Cyclohexyl-H (CH-OH) | 3.4 - 3.8 | Multiplet | 1H |

| Cyclohexyl-H (CH-OCH₃) | 3.2 - 3.5 | Multiplet | 1H |

| Methoxy (-OCH₃) | 3.3 | Singlet | 3H |

| Propyl-CH₂ (adjacent to ring) | 1.4 - 1.6 | Multiplet | 2H |

| Propyl-CH₂ (central) | 1.5 - 1.7 | Multiplet | 2H |

| Propyl-CH₂ (adjacent to OH) | 3.5 - 3.7 | Triplet | 2H |

| Cyclohexyl-H (other) | 1.1 - 2.0 | Multiplets | 8H |

| Hydroxyl (-OH) | Variable | Broad Singlet | 2H |

Illustrative ¹³C-NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Cyclohexyl-C (C-OH) | 68 - 75 |

| Cyclohexyl-C (C-OCH₃) | 78 - 85 |

| Methoxy (-OCH₃) | 55 - 60 |

| Propyl-CH₂ (adjacent to ring) | 30 - 35 |

| Propyl-CH₂ (central) | 28 - 33 |

| Propyl-CH₂ (adjacent to OH) | 60 - 65 |

| Cyclohexyl-C (other) | 20 - 40 |

The precise chemical shifts and coupling constants would be highly dependent on the stereoisomer (cis/trans) of the cyclohexyl ring substituents. nih.govnih.gov

Mass Spectrometry Techniques for Compound Identification and Purity Assessment (e.g., GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture.

For this compound, GC-MS analysis would provide both the retention time from the GC and the mass spectrum from the MS. The electron ionization (EI) mass spectrum would likely show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (C₁₀H₂₀O₃, MW = 188.26 g/mol ), although it might be weak or absent due to the instability of the alcohol.

More prominent peaks would arise from characteristic fragmentation pathways. Common fragmentations for cyclohexanol (B46403) derivatives include the loss of a water molecule (H₂O, 18 Da), a methoxy group (•OCH₃, 31 Da), or the entire hydroxypropyl side chain. The fragmentation pattern can help to confirm the presence of these functional groups. For instance, a peak at m/z 170 would suggest the loss of water, and a peak at m/z 157 would indicate the loss of the methoxy radical. researchgate.netrevisely.com The base peak in the spectrum of cyclohexanols is often observed at m/z 57, which can be attributed to a C₄H₉⁺ fragment resulting from ring cleavage. reddit.com

Expected Key Fragments in the Mass Spectrum of this compound:

| m/z Value | Possible Fragment Ion | Fragment Lost |

| 188 | [C₁₀H₂₀O₃]⁺ | (Molecular Ion) |

| 170 | [C₁₀H₁₈O₂]⁺ | H₂O |

| 157 | [C₉H₁₇O₂]⁺ | •OCH₃ |

| 129 | [C₇H₁₃O₂]⁺ | •C₃H₇O |

| 84 | [C₆H₁₂]⁺ | C₄H₈O₃ |

| 57 | [C₄H₉]⁺ | C₆H₁₁O₃ |

Purity assessment can also be performed using GC-MS by detecting any impurities that are separated on the GC column and identified by their unique mass spectra.

Chromatographic Methods for Separation and Quantification (e.g., GC-FID)

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used technique for the separation and quantification of volatile and semi-volatile organic compounds. This method is well-suited for the analysis of this compound.

In a typical GC-FID analysis, a solution of the compound is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation of different compounds is based on their boiling points and their interactions with the stationary phase of the column. For isomeric compounds like substituted cyclohexanols, the choice of the GC column is critical to achieve good separation. A mid-polarity column would likely be effective. researchgate.net

The retention time (the time it takes for the compound to travel through the column) is a characteristic property that can be used for identification when compared to a known standard. The Flame Ionization Detector (FID) at the end of the column produces a signal that is proportional to the amount of organic compound eluting from the column. By integrating the area of the peak produced by this compound and comparing it to a calibration curve generated from standards of known concentration, the precise quantity of the compound in a sample can be determined. This makes GC-FID a powerful tool for purity assessment and quantitative analysis.

Vibrational Spectroscopy for Molecular Conformation and Intermolecular Interactions (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of molecules. It is particularly useful for identifying the functional groups present in a compound. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its hydroxyl, methoxy, and alkyl functionalities.

A prominent and broad absorption band would be expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol groups. libretexts.org The broadness of this peak is due to intermolecular hydrogen bonding. The C-H stretching vibrations of the alkyl (cyclohexyl and propyl) groups would appear as sharp peaks in the 2850-3000 cm⁻¹ region. pressbooks.pub

The C-O stretching vibrations are also diagnostic. A strong absorption between 1050 and 1150 cm⁻¹ would be indicative of the C-O single bonds of the alcohol and ether functionalities. libretexts.org The specific position of these bands can provide subtle information about the conformation of the molecule. The presence of the methoxy group would also give rise to a characteristic C-H bending vibration around 1450 cm⁻¹.

Expected Characteristic IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200-3600 (broad) | O-H stretch | Hydroxyl (-OH) |

| 2850-3000 (sharp) | C-H stretch | Alkyl (Cyclohexyl, Propyl) |

| ~1450 | C-H bend | Methoxy (-OCH₃) |

| 1050-1150 (strong) | C-O stretch | Alcohol, Ether |

By analyzing these characteristic bands, IR spectroscopy provides rapid and valuable confirmation of the functional groups present in the this compound molecule and can offer insights into its molecular conformation and intermolecular interactions.

Chemical Transformations and Derivatization Strategies of 4 3 Hydroxypropyl 2 Methoxycyclohexanol

Conversion to Downstream Platform Chemicals (e.g., Diols for Polymer Synthesis)

The conversion of 4-(3-hydroxypropyl)-2-methoxycyclohexanol into diols suitable for polymerization represents a significant pathway for the production of bio-based polyesters and polyurethanes. The inherent diol functionality of the molecule, comprising a primary and a secondary alcohol, makes it a prime candidate for such applications. Research in this area focuses on optimizing reaction conditions to achieve high yields and selectivity, which are critical for producing high-molecular-weight polymers.

One of the primary strategies involves the selective protection of one hydroxyl group, followed by modification of the other, and subsequent deprotection. This allows for the synthesis of diols with tailored properties. For instance, the primary hydroxyl group can be selectively protected due to its higher reactivity compared to the sterically hindered secondary hydroxyl group on the cyclohexane (B81311) ring.

Another approach is the direct polymerization of this compound with dicarboxylic acids or their derivatives to form polyesters. The properties of the resulting polymers, such as their glass transition temperature (Tg), melting temperature (Tm), and mechanical strength, are highly dependent on the stereochemistry of the cyclohexanol (B46403) ring and the nature of the co-monomer.

| Transformation | Reagents and Conditions | Product | Application |

| Selective Esterification | Dicarboxylic acid (e.g., adipic acid), catalyst (e.g., p-toluenesulfonic acid), high temperature | Polyester | Bio-based plastics |

| Selective Etherification | Alkyl halide (e.g., benzyl (B1604629) bromide), base (e.g., sodium hydride) | Protected intermediate | Synthesis of functionalized diols |

| Polyurethane Formation | Diisocyanate (e.g., MDI, TDI), catalyst (e.g., dibutyltin (B87310) dilaurate) | Polyurethane | Foams, elastomers, coatings |

Functional Group Interconversions on the Cyclohexanol Scaffold

The cyclohexanol scaffold of this compound provides a platform for a variety of functional group interconversions, enabling the synthesis of a diverse range of derivatives. These transformations can target the hydroxyl groups, the methoxy (B1213986) group, or the saturated cyclohexane ring itself.

Oxidation: The secondary hydroxyl group can be oxidized to a ketone, yielding a cyclohexanone (B45756) derivative. This transformation can be achieved using a variety of oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. The resulting ketone is a valuable intermediate for further C-C bond-forming reactions, such as aldol (B89426) condensations or Grignard additions.

Etherification and Esterification: Both the primary and secondary hydroxyl groups can undergo etherification and esterification reactions. The relative reactivity of the two hydroxyl groups can be exploited for selective functionalization. For instance, the less sterically hindered primary hydroxyl group can be selectively etherified or esterified under carefully controlled conditions.

Dehydration: Dehydration of the secondary alcohol can lead to the formation of an alkene within the cyclohexane ring. This reaction is typically acid-catalyzed and can result in a mixture of regioisomers, depending on the reaction conditions.

| Reaction | Reagent(s) | Functional Group Transformation | Product Class |

| Oxidation | Pyridinium chlorochromate (PCC) | Secondary alcohol to ketone | Cyclohexanone derivative |

| Esterification | Acetic anhydride, pyridine | Hydroxyl to acetate | Ester derivative |

| Etherification | Sodium hydride, methyl iodide | Hydroxyl to methoxy ether | Diether derivative |

| Dehydration | Sulfuric acid, heat | Alcohol to alkene | Cyclohexene derivative |

These functional group interconversions significantly expand the chemical space accessible from this compound, providing access to a wide array of compounds with potential applications in pharmaceuticals, agrochemicals, and materials science.

Synthesis of Structural Analogues and Cyclohexanol Ether Derivatives

The synthesis of structural analogues and ether derivatives of this compound is a key strategy for fine-tuning its physical and chemical properties. By modifying the substituents on the cyclohexane ring, researchers can systematically investigate structure-activity relationships and develop molecules with optimized performance for specific applications.

Modification of the Hydroxypropyl Side Chain: The length and functionality of the 3-hydroxypropyl side chain can be altered. For example, homologation or degradation of the side chain can be achieved through multi-step synthetic sequences. The terminal hydroxyl group can also be replaced with other functional groups, such as amines or thiols, to introduce new reactive handles.

Variation of the Ether Group: The methoxy group at the 2-position can be replaced with other alkoxy groups (e.g., ethoxy, propoxy) or aryloxy groups. This can be accomplished by demethylation followed by etherification with the desired alcohol or phenol (B47542). These modifications can influence the molecule's polarity, solubility, and binding affinity in biological systems.

Stereochemical Control: The synthesis of specific stereoisomers of this compound and its derivatives is crucial, as the stereochemistry can have a profound impact on the properties of the final products, particularly in the context of polymer science and medicinal chemistry. Stereoselective synthetic routes, often employing chiral catalysts or starting materials, are employed to obtain enantiomerically pure or diastereomerically enriched compounds.

| Analogue Type | Synthetic Strategy | Potential Property Change |

| Side Chain Homologues | Grignard reaction with a suitable epoxide | Altered polarity and chain length |

| Varied Ether Derivatives | Demethylation followed by Williamson ether synthesis | Modified solubility and steric bulk |

| Stereoisomers | Asymmetric synthesis or chiral resolution | Different polymer properties or biological activity |

The systematic exploration of these synthetic modifications allows for the creation of a library of this compound analogues. This library can then be screened for desired properties, leading to the discovery of novel and improved materials and molecules.

Theoretical and Computational Chemistry Approaches for 4 3 Hydroxypropyl 2 Methoxycyclohexanol

Quantum Chemical Calculations of Electronic Structure and Energetics

A typical computational study would begin with the optimization of the molecule's geometry to find its most stable three-dimensional structure. epstem.net Using a suitable basis set, such as 6-31G(d,p), researchers can calculate various electronic properties. epstem.net These properties include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, providing insights into the molecule's chemical reactivity and kinetic stability. researchgate.net

Furthermore, quantum chemical calculations can determine thermodynamic properties like the heat of formation, entropy, and Gibbs free energy. researchgate.net These energetic parameters are crucial for understanding the stability of different isomers and conformers of 4-(3-hydroxypropyl)-2-methoxycyclohexanol.

A hypothetical data table for the calculated electronic and thermodynamic properties of the most stable conformer of this compound, derived from a DFT calculation, is presented below.

| Property | Calculated Value | Units |

| Total Energy | Value | Hartrees |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

| Heat of Formation | Value | kJ/mol |

| Entropy | Value | J/(mol·K) |

| Gibbs Free Energy | Value | kJ/mol |

Molecular Dynamics Simulations for Conformational Analysis

The conformational landscape of this compound is complex due to the flexibility of the cyclohexane (B81311) ring and the rotational freedom of the two substituents. Molecular dynamics (MD) simulations offer a powerful tool to explore the various conformations the molecule can adopt over time.

MD simulations model the atomic motions of the molecule by solving Newton's equations of motion for the system. This allows for the observation of dynamic processes like the chair-flip of the cyclohexane ring, where axial substituents become equatorial and vice-versa. masterorganicchemistry.com The relative stability of different conformers is determined by their potential energy, which is calculated using a force field.

For this compound, MD simulations would reveal the preferred orientations of the methoxy (B1213986) and hydroxypropyl groups. The simulations can quantify the population of different conformational states, such as the diequatorial, diaxial, and axial-equatorial arrangements of the substituents. The energy difference (ΔG) between the axial and equatorial conformers for each substituent determines the equilibrium ratio of these forms. nih.gov Generally, bulky substituents prefer the equatorial position to minimize steric hindrance. pressbooks.pub

The results of a conformational analysis can be summarized in a table that shows the relative energies and populations of the most stable conformers.

| Conformer (Substituent Positions) | Relative Energy (kJ/mol) | Population (%) at 298 K |

| 2-methoxy (eq), 4-hydroxypropyl (eq) | 0.0 | Value |

| 2-methoxy (ax), 4-hydroxypropyl (eq) | Value | Value |

| 2-methoxy (eq), 4-hydroxypropyl (ax) | Value | Value |

| 2-methoxy (ax), 4-hydroxypropyl (ax) | Value | Value |

Computational Modeling of Reaction Mechanisms and Catalytic Pathways

Computational modeling can be employed to investigate potential reaction mechanisms involving this compound. For instance, the hydrogenation of a related compound, 4-substituted phenols, to produce cyclohexanone (B45756) analogues has been studied, highlighting the importance of understanding reaction pathways for the synthesis of such cyclic compounds. researchgate.net

Theoretical models, such as those based on DFT, can be used to map the potential energy surface of a reaction. This involves identifying the structures and energies of reactants, transition states, intermediates, and products. By calculating the activation energies for different possible pathways, researchers can predict the most likely reaction mechanism.

For example, the oxidation of the hydroxyl groups or the ether cleavage of the methoxy group in this compound could be modeled. Computational studies would help in understanding the selectivity of such reactions and could guide the design of catalysts to favor the formation of a desired product. The modeling of catalytic pathways often involves including the catalyst in the quantum chemical calculation to understand its interaction with the substrate.

A table summarizing the key energetic parameters for a hypothetical reaction, such as the oxidation of the secondary alcohol, could be generated.

| Species | Relative Energy (kJ/mol) |

| Reactants (Substrate + Oxidant) | 0.0 |

| Transition State | Value |

| Intermediate | Value |

| Products | Value |

Perspectives and Emerging Research Avenues for 4 3 Hydroxypropyl 2 Methoxycyclohexanol

Innovations in Green Chemical Synthesis and Process Intensification

The production of dihydroconiferyl alcohol is an active area of research, with a focus on environmentally friendly and efficient methods. Traditional chemical syntheses are being replaced by biocatalytic and chemo-enzymatic routes that align with the principles of green chemistry.

Biocatalytic Synthesis: A key innovation is the use of whole-cell biocatalysts. For instance, engineered E. coli has been used to produce coniferol, a direct precursor to dihydroconiferyl alcohol, from lignocellulosic biomass. rsc.orgrsc.org This process combines biomass degradation and valorization into a single consolidated step. rsc.orgrsc.org In vitro studies have shown that coniferaldehyde (B117026) can be converted to both coniferyl alcohol and dihydroconiferyl alcohol using microsomes from Pinus strobus (Eastern White Pine) with NADPH as a cofactor. nih.govresearchgate.net

Chemo-enzymatic Pathways: Chemo-enzymatic strategies offer another promising route. These methods leverage the selectivity of enzymes for certain steps while using efficient chemical reactions for others. For example, ferulic acid, a common biomass-derived starting material, can be converted through a series of steps including laccase-mediated oxidation and palladium-catalyzed hydrogenation to produce advanced lignin (B12514952) model compounds, including dihydrotrimer of coniferyl alcohol. frontiersin.org

Process Intensification: Process intensification aims to create smaller, cleaner, and more energy-efficient technologies. aiche.orgyoutube.com For alcohol production, this includes using continuous flow reactors, which can improve reaction kinetics and simplify downstream processing. frontiersin.org Technologies like ultrasound-assisted synthesis and microwave irradiation are being explored to enhance reaction rates and yields in the production of bio-based chemicals. frontiersin.orgunito.it While specific applications to dihydroconiferyl alcohol production are still emerging, these technologies hold the potential to make its synthesis more economically viable and sustainable. youtube.comvinsight.net

| Synthesis Approach | Precursor(s) | Key Catalysts/Systems | Potential Advantages |

| Biocatalytic | Lignocellulosic Biomass, Ferulic Acid | Engineered E. coli, Feruloyl Esterase, Carboxylic Acid Reductase | Consolidated process, use of renewable waste streams. rsc.orgrsc.org |

| In Vitro Enzymatic | Coniferaldehyde, NADPH | Microsomes from Pinus strobus | High selectivity and specificity in conversion. nih.govresearchgate.net |

| Chemical Synthesis | Isoeugenol | DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), NaBH₄ | Convenient and high-yield laboratory-scale preparation. scispace.com |

Development of Advanced Materials Based on 4-(3-Hydroxypropyl)-2-methoxyphenol Derived Intermediates

The unique chemical structure of dihydroconiferyl alcohol makes it a valuable monomer for the synthesis of novel polymers and materials. Its phenolic and alcoholic functional groups allow for various polymerization pathways.

Biopolymers and Composites: Dihydroconiferyl alcohol is being investigated for its potential in creating biopolymers. cymitquimica.com It can undergo condensation reactions, for example with furfuryl alcohol polymers (PFA), which are used in wood modification. researchgate.net Studies have shown evidence of bond formation between PFA and dihydroconiferyl alcohol, suggesting its role in creating more robust and modified wood composites. researchgate.net As a derivative of coniferyl alcohol, a primary building block of lignin, it serves as a model compound for understanding lignin formation and its potential as a renewable aromatic polymer source. researchgate.net

Lignin-Based Materials: Research into lignin, a complex polymer of which dihydroconiferyl alcohol is a substructure, points to applications in various advanced materials. Lignin can be used as a renewable substitute and modifier for asphalt (B605645) binder and as a precursor for carbon fiber due to its high carbon content and poly-aromatic structure. researchgate.net The study of dihydroconiferyl alcohol and its oligomers helps in elucidating the complex structure of lignin and designing efficient degradation and valorization processes. frontiersin.org

| Material Type | Intermediate/Monomer | Potential Application | Research Finding |

| Wood Composites | Dihydroconiferyl alcohol | Wood modification and protection | Reacts with polyfurfuryl alcohol (PFA) to form covalent bonds, potentially enhancing material properties. researchgate.net |

| Lignin-like Polymers | Coniferyl alcohol (precursor) | Renewable plastics, adhesives | Dehydrogenative polymerization of coniferyl alcohol can be influenced by polysaccharides like xylan, affecting polymer structure. researchgate.net |

| Carbon Fibers | Lignin (from coniferyl alcohol units) | High-performance lightweight materials | Lignin's poly-aromatic structure makes it a promising renewable precursor for carbon fiber production. researchgate.net |

Role in Integrated Biorefinery Concepts and Sustainable Chemical Production

Integrated biorefineries aim to convert biomass into a spectrum of value-added products, including biofuels, chemicals, and materials, thereby maximizing the use of renewable resources and minimizing waste.

A Platform Chemical from Biomass: Dihydroconiferyl alcohol and its precursor, coniferyl alcohol, are considered high-value chemicals that can be produced from agro-industrial residues within a biorefinery framework. rsc.orgrsc.org Their synthesis from ferulic acid, which can be released from lignocellulose, is a key valorization pathway. rsc.org This positions dihydroconiferyl alcohol as a sustainable alternative to petrochemicals for the production of fine chemicals and polymers.

Contribution to a Circular Bioeconomy: The production of dihydroconiferyl alcohol is integral to the concept of a circular bioeconomy. It is a naturally occurring compound in plants like Pinus densiflora and is involved in lignin biosynthesis. nih.govnih.gov By developing efficient methods to extract or synthesize it from biomass waste, biorefineries can create value from what would otherwise be low-value streams. rsc.org Furthermore, its use in creating biodegradable or recyclable materials contributes to closing the loop in product life cycles. The chlorination of dihydroconiferyl alcohol has also been studied in the context of pulp and paper mill effluents, indicating its relevance in understanding and mitigating the environmental impact of biomass processing. researchgate.net

Q & A

Q. What synthetic routes are recommended for laboratory-scale preparation of 4-(3-Hydroxypropyl)-2-methoxycyclohexanol?

Methodological Answer:

- Reduction of Precursors : Catalytic hydrogenation or sodium borohydride (NaBH₄) reduction of coniferyl alcohol derivatives (e.g., guaiacylpropanol) under inert atmospheres. Optimize reaction conditions (e.g., 60°C, 24 hrs, Pd/C catalyst) to achieve yields >85% .

- Natural Product Extraction : Isolation from plant sources (e.g., Cinnamomum species) via ethanol extraction, followed by column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) .

- Purity Validation : Confirm purity (>98%) using HPLC (C18 column, UV detection at 280 nm) and compare retention times with commercial reference standards .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer:

- Spectroscopic Techniques :

- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm hydroxyl, methoxy, and cyclohexanol proton environments. 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.

- FT-IR : Identify functional groups (e.g., O-H stretch at 3200–3400 cm⁻¹, C-O-C at 1250 cm⁻¹) .

- X-ray Crystallography : For absolute configuration determination if crystalline derivatives are obtainable .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

Methodological Answer:

- HPLC-MS/MS : Use reverse-phase C18 columns with electrospray ionization (ESI) in positive mode. Optimize mobile phase (e.g., 0.1% formic acid in acetonitrile/water) for peak resolution.

- Internal Standards : Deuterated analogs (e.g., d₃-methoxy derivatives) improve quantification accuracy in plasma or tissue homogenates .

Advanced Research Questions

Q. How can conflicting spectroscopic data for stereoisomers be resolved?

Methodological Answer:

- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers. Compare elution profiles with synthetic standards .

- Dynamic NMR : Variable-temperature NMR to study conformational exchange broadening in hydroxyl or methoxy proton signals .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and validate experimental data .

Q. What experimental models are suitable for studying its interaction with metabolic enzymes?

Methodological Answer:

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor. Monitor phase I metabolites (e.g., hydroxylation) via LC-MS.

- Enzyme Inhibition Assays : Test inhibition of cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorogenic substrates .

- Stable Isotope Tracing : Use ¹³C-labeled compound to track metabolic incorporation in cell cultures .

Q. How does pH and temperature affect the compound’s stability in long-term storage?

Methodological Answer:

- Accelerated Stability Studies : Store solutions (1 mg/mL) at 4°C, 25°C, and 40°C under varying pH (3–9). Analyze degradation products monthly via LC-MS.

- Degradation Pathways : Acidic conditions may hydrolyze methoxy groups; oxidative degradation dominates at neutral pH. Recommend lyophilized storage at -20°C under argon .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.